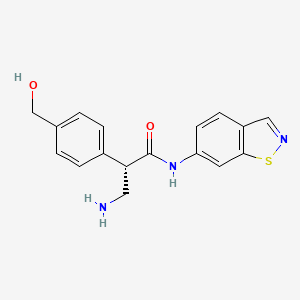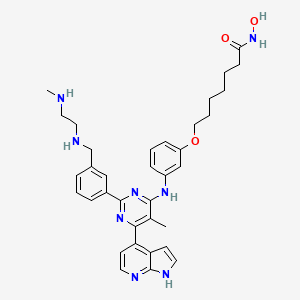
Carm1/hdac2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carm1/hdac2-IN-1 is a dual-targeting inhibitor designed to simultaneously inhibit coactivator-associated arginine methyltransferase 1 (CARM1) and histone deacetylase 2 (HDAC2). This compound has shown significant potential in the treatment of various cancers, particularly prostate cancer, due to its ability to modulate gene expression and chromatin remodeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carm1/hdac2-IN-1 involves structure-based virtual screening to identify compounds that can effectively target both CARM1 and HDAC2. The most active inhibitor, CH-1, was identified through this process. The synthesis typically involves multiple steps, including the formation of key intermediates and final coupling reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Carm1/hdac2-IN-1 primarily undergoes inhibition reactions where it binds to the active sites of CARM1 and HDAC2, preventing their enzymatic activities. These reactions are crucial for its therapeutic effects .
Common Reagents and Conditions: The synthesis of this compound involves common reagents such as organic solvents, catalysts, and protective groups to facilitate the formation of the desired molecular structure. Reaction conditions typically include controlled temperatures, pH levels, and reaction times to ensure optimal yield .
Major Products Formed: The major product formed from the synthesis of this compound is the dual-targeting inhibitor itself, which exhibits potent inhibitory effects against both CARM1 and HDAC2. This compound has shown strong anti-proliferative activity against multiple prostate-related tumor cells .
Applications De Recherche Scientifique
Carm1/hdac2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Drug Development: this compound serves as a lead compound for the development of new dual-targeting inhibitors with improved efficacy and selectivity.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying various biological processes, including cell cycle regulation and tumorigenesis.
Mécanisme D'action
Carm1/hdac2-IN-1 exerts its effects by simultaneously inhibiting the enzymatic activities of CARM1 and HDAC2. CARM1 is an arginine methyltransferase that catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in gene transcriptional activation and cell cycle progression . HDAC2 is a histone deacetylase that removes acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression .
By inhibiting both CARM1 and HDAC2, this compound disrupts the balance of histone modifications, resulting in altered gene expression and inhibition of cancer cell proliferation . The molecular targets and pathways involved include the methylation of histone H3 and other chromatin-associated proteins, as well as the deacetylation of histones .
Comparaison Avec Des Composés Similaires
Carm1/hdac2-IN-1 is unique in its ability to simultaneously target both CARM1 and HDAC2, making it a potent dual-targeting inhibitor. Similar compounds include:
EZM2302: A selective inhibitor of CARM1 that exhibits anti-proliferative effects in multiple myeloma.
TP-064: Another CARM1 inhibitor with specificity and activity toward CARM1.
This compound stands out due to its dual-targeting capability, which enhances its therapeutic potential in cancer treatment compared to single-target inhibitors .
Propriétés
Formule moléculaire |
C35H42N8O3 |
|---|---|
Poids moléculaire |
622.8 g/mol |
Nom IUPAC |
N-hydroxy-7-[3-[[5-methyl-2-[3-[[2-(methylamino)ethylamino]methyl]phenyl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]amino]phenoxy]heptanamide |
InChI |
InChI=1S/C35H42N8O3/c1-24-32(29-14-16-38-35-30(29)15-17-39-35)41-34(26-10-7-9-25(21-26)23-37-19-18-36-2)42-33(24)40-27-11-8-12-28(22-27)46-20-6-4-3-5-13-31(44)43-45/h7-12,14-17,21-22,36-37,45H,3-6,13,18-20,23H2,1-2H3,(H,38,39)(H,43,44)(H,40,41,42) |
Clé InChI |
RGVCBFLWXVBFNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1NC2=CC(=CC=C2)OCCCCCCC(=O)NO)C3=CC=CC(=C3)CNCCNC)C4=C5C=CNC5=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)

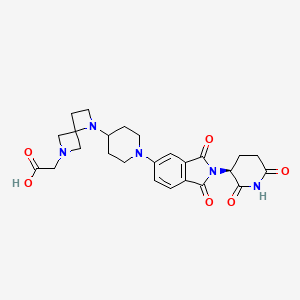
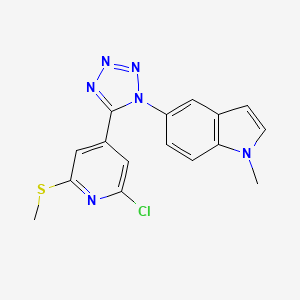
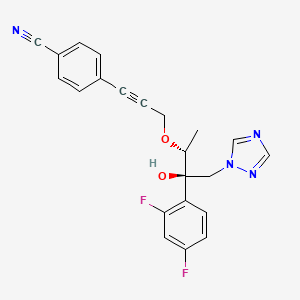
![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)
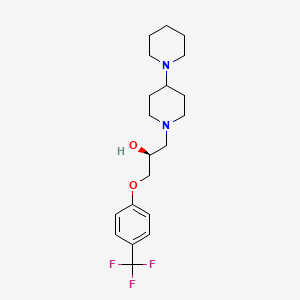
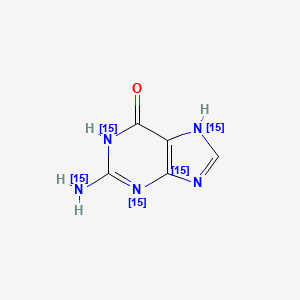


![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
